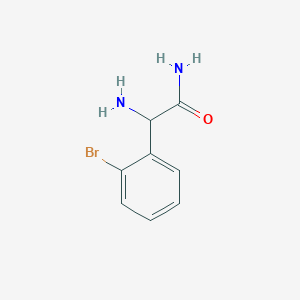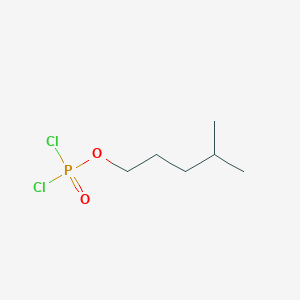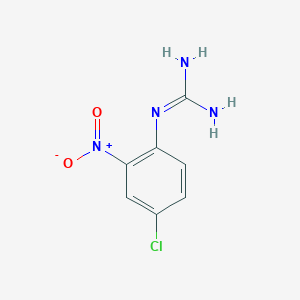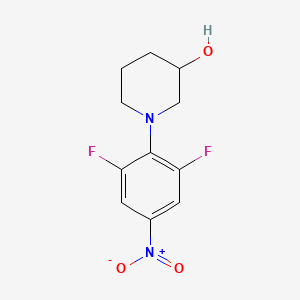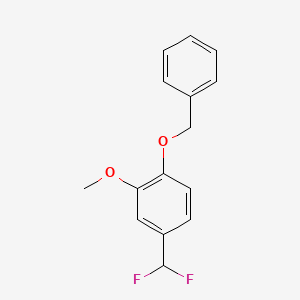
4-(3-Bromophenyl)-2-(chloromethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromophenyl)-2-(chloromethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group and a chloromethyl group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-(chloromethyl)thiazole typically involves the reaction of 3-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
化学反応の分析
Types of Reactions
4-(3-Bromophenyl)-2-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole derivatives with different functional groups, and complex organic molecules used in pharmaceuticals and agrochemicals.
科学的研究の応用
4-(3-Bromophenyl)-2-(chloromethyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and dyes.
作用機序
The mechanism of action of 4-(3-Bromophenyl)-2-(chloromethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloromethyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Bromobenzyl alcohol
- 3-Bromophenyl propionic acid
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
4-(3-Bromophenyl)-2-(chloromethyl)thiazole is unique due to its combination of a thiazole ring with bromophenyl and chloromethyl groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
特性
分子式 |
C10H7BrClNS |
|---|---|
分子量 |
288.59 g/mol |
IUPAC名 |
4-(3-bromophenyl)-2-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrClNS/c11-8-3-1-2-7(4-8)9-6-14-10(5-12)13-9/h1-4,6H,5H2 |
InChIキー |
NDKUFEAGPZOALM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


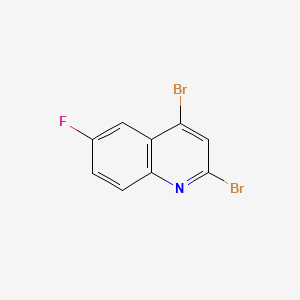
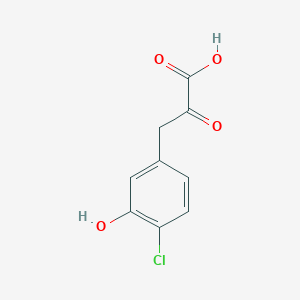
![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)

![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)
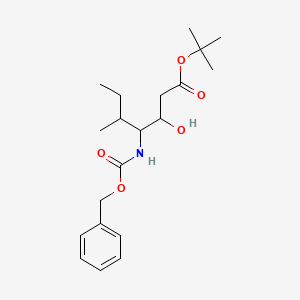


![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
